molecular formula C12H14N4 B11763551 5-(2,4,5-Trimethylphenyl)-1,2,4-triazin-3-amine CAS No. 886497-06-9

5-(2,4,5-Trimethylphenyl)-1,2,4-triazin-3-amine

Cat. No.: B11763551
CAS No.: 886497-06-9
M. Wt: 214.27 g/mol
InChI Key: GRJWIQFCLPOCAB-UHFFFAOYSA-N
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Description

5-(2,4,5-Trimethylphenyl)-1,2,4-triazin-3-amine is an organic compound with a complex structure that includes a triazine ring substituted with a trimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4,5-Trimethylphenyl)-1,2,4-triazin-3-amine typically involves the reaction of 2,4,5-trimethylphenyl derivatives with triazine precursors. One common method includes the use of 2,4,5-trimethylphenyl acetic acid, which is reacted with triazine derivatives under specific conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of catalysts and controlled environments to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Oxidation and Reduction

The triazine ring and amine group undergo oxidation and reduction under specific conditions:

  • Oxidation : The amine group can be oxidized using reagents like hydrogen peroxide or potassium permanganate, potentially forming nitro derivatives or altering the triazine ring.

  • Reduction : Reduction reactions (e.g., with lithium aluminum hydride or sodium borohydride) may target electron-deficient regions of the triazine, though specific transformations require further study.

Substitution Reactions

The triazine core’s electrophilic nitrogen atoms enable nucleophilic substitution:

  • Halogenated compounds : Reactivity with halides (e.g., Cl⁻, Br⁻) depends on steric and electronic factors. Substituents like the 2,4,5-trimethylphenyl group may sterically hinder substitution at adjacent positions .

  • Nucleophilic agents : Thiols, amines, or hydrazines could replace hydrogen atoms or leaving groups (if present) on the triazine ring .

Reaction TypeReagents/ConditionsKey Observations
OxidationH₂O₂, KMnO₄Amine group oxidation; triazine stability
ReductionLiAlH₄, NaBH₄ (anhydrous)Potential triazine ring reduction
SubstitutionHalides, nucleophiles (e.g., NH₂R)Steric hindrance from trimethylphenyl group

Cycloaddition and Cyclization

The triazine ring’s electron-deficient nature enables participation in cycloaddition reactions:

  • Inverse electron demand Diels-Alder : Reacts with amidines to form pyrimidine derivatives. Substituent effects (e.g., electron-withdrawing groups) enhance reactivity, as evidenced by Hammett parameters (ρ = +7.9 for triazine substitution) .

  • Rhodium-catalyzed cyclizations : While not directly demonstrated for this compound, analogous triazines undergo C–H activation and cyclization with carbamates, forming bicyclic heterocycles .

Nucleophilic Substitution with H₂S

Triazines react with hydrogen sulfide via protonation and nucleophilic attack:

  • Protonation : Acidic conditions activate the triazine ring.

  • Nucleophilic attack : HS⁻ substitutes for hydroxyl or amine groups, forming thiadiazine intermediates.

  • Cyclization : Subsequent reactions may yield dithiazine or polymerized products, though activation energies vary .

StepReaction PathwayActivation Energy (kcal/mol)Key Products
ProtonationTriazine + H⁺ → Triazinium ionTriazinium ion
Nucleophilic attackTriazinium + HS⁻ → Thiadiazine24.49Thiadiazine
CyclizationThiadiazine + HS⁻ → Dithiazine22.95Dithiazine

Biological and Medicinal Relevance

The compound’s triazine core and substituted phenyl group confer potential biological activity:

  • Antimicrobial/anticancer properties : Triazines are known to interact with enzymes or receptors (e.g., lysophosphatidic acid acyltransferase) .

  • Bioconjugation : Electron-deficient triazines may enable rapid bioorthogonal reactions, though steric hindrance from the trimethylphenyl group could limit accessibility .

Kinetic and Thermodynamic Insights

  • Hammett parameters : Strong electron-withdrawing effects (ρ = +7.9) from triazine substituents enhance reactivity in cycloadditions .

  • Steric effects : The bulky 2,4,5-trimethylphenyl group likely reduces substitution rates compared to unsubstituted triazines .

Analytical Challenges

  • Melting/boiling points : Specific physical data for this compound are scarce in literature, necessitating experimental determination.

  • Spectral characterization : Techniques like FTIR, NMR, and mass spectrometry are critical for confirming reaction outcomes .

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for medicinal applications. Research indicates that compounds containing the triazine moiety often show significant biological effects:

  • Antimicrobial Properties : Exhibits activity against various bacterial and fungal strains.
  • Anticancer Activity : Investigated for its potential to inhibit tumor growth in various cancer cell lines.
  • Anti-inflammatory Effects : Potential to modulate inflammatory responses in biological systems .
  • Antimicrobial Study : A study demonstrated that derivatives of triazine compounds showed effective inhibition against Gram-positive and Gram-negative bacteria. The mechanism involved disruption of microbial cell wall synthesis .
  • Anticancer Evaluation : In vitro assays conducted by the National Cancer Institute revealed that the compound displayed significant cytotoxicity against several human cancer cell lines with an average growth inhibition rate exceeding 50% at specific concentrations .
  • Anti-inflammatory Research : Experimental models indicated that the compound could reduce markers of inflammation in animal models through modulation of cytokine release .

Industrial Applications

Beyond its medicinal uses, the compound has potential applications in industrial chemistry:

  • Building Block for Synthesis : Utilized as a precursor in the synthesis of more complex organic molecules.
  • Specialty Chemicals Production : Employed in the manufacture of materials with tailored properties for specific applications in various industries .

Mechanism of Action

The mechanism of action of 5-(2,4,5-Trimethylphenyl)-1,2,4-triazin-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable for targeted applications in research and industry.

Properties

CAS No.

886497-06-9

Molecular Formula

C12H14N4

Molecular Weight

214.27 g/mol

IUPAC Name

5-(2,4,5-trimethylphenyl)-1,2,4-triazin-3-amine

InChI

InChI=1S/C12H14N4/c1-7-4-9(3)10(5-8(7)2)11-6-14-16-12(13)15-11/h4-6H,1-3H3,(H2,13,15,16)

InChI Key

GRJWIQFCLPOCAB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)C2=CN=NC(=N2)N)C

Origin of Product

United States

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